

Application Notes and Protocols for the Spectroscopic Characterization of Fuscaxanthone C

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Compound of Interest

Compound Name: *Fuscaxanthone C*

Cat. No.: *B191133*

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **Fuscaxanthone C** is a xanthone derivative that has been isolated from plant species such as *Garcinia fusca*.^{[1][2]} The structural elucidation and characterization of this natural product are crucial for its potential development as a therapeutic agent. Spectroscopic techniques are fundamental to this process, providing detailed information about its chemical structure, functional groups, and molecular weight. This document outlines the standard spectroscopic methods and protocols for the comprehensive characterization of **Fuscaxanthone C**.

Spectroscopic Data Summary

The structural elucidation of **Fuscaxanthone C** and related xanthenes is typically achieved through a combination of spectroscopic methods, including Ultraviolet-Visible (UV-Vis) Spectroscopy, Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).^{[2][3]}

Table 1: Spectroscopic Data for Fuscaxanthone C

Spectroscopic Technique	Observed Data	Reference
UV-Vis (in MeOH)	λ_{max} (log ϵ): 246 (4.54), 262 (4.44), 318 (4.29), 350 (sh) (3.85) nm	Ito et al., 2003
IR (KBr)	ν_{max} : 3450, 1640, 1610, 1580 cm^{-1}	Ito et al., 2003
^1H NMR (in Acetone- d_6)	δ (ppm): 13.74 (1H, s), 7.35 (1H, d, $J=9.0$ Hz), 6.88 (1H, d, $J=9.0$ Hz), 6.30 (1H, s), 4.12 (2H, d, $J=6.5$ Hz), 3.82 (3H, s), 3.35 (2H, d, $J=7.0$ Hz), 1.85 (3H, s), 1.78 (3H, s), 1.68 (3H, s)	Ito et al., 2003
^{13}C NMR (in Acetone- d_6)	δ (ppm): 182.5, 164.1, 161.8, 156.2, 155.9, 144.1, 138.0, 132.3, 131.7, 123.6, 122.1, 112.5, 103.9, 93.4, 62.4, 25.9, 21.8, 18.2, 17.9	Ito et al., 2003
High-Resolution Mass Spectrometry (HR-FABMS)	m/z : 411.1808 $[\text{M}+\text{H}]^+$ (Calculated for $\text{C}_{24}\text{H}_{27}\text{O}_6$: 411.1808)	Ito et al., 2003

Note: The data presented here is based on published literature and may vary slightly depending on the solvent and instrument used.

Experimental Protocols

Ultraviolet-Visible (UV-Vis) Spectroscopy

Principle: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is useful for identifying chromophores, such as the conjugated systems present in xanthenes.

Protocol:

- **Sample Preparation:** Prepare a dilute solution of **Fuscaxanthone C** in a UV-grade solvent, such as methanol or ethanol. The concentration should be adjusted to yield an absorbance reading between 0.2 and 0.8 AU.
- **Instrumentation:** Use a dual-beam UV-Vis spectrophotometer.
- **Blank Measurement:** Fill a quartz cuvette with the pure solvent to be used as a blank and record the baseline spectrum.
- **Sample Measurement:** Rinse and fill the cuvette with the **Fuscaxanthone C** solution and record the absorption spectrum over a wavelength range of 200-600 nm.
- **Data Analysis:** Identify the wavelengths of maximum absorbance (λ_{max}) and calculate the molar absorptivity (ϵ) if the concentration is known. The characteristic absorption bands for xanthenes typically appear in the ranges of 230-260 nm, 300-330 nm, and sometimes a shoulder around 350-380 nm.[\[4\]](#)

Infrared (IR) Spectroscopy

Principle: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For xanthenes, this is useful for identifying hydroxyl, carbonyl, and aromatic C-H and C=C bonds.
[\[5\]](#)

Protocol:

- **Sample Preparation:**
 - **KBr Pellet Method:** Mix a small amount of dry **Fuscaxanthone C** (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
 - **Thin Film Method:** Dissolve the sample in a volatile solvent, cast it onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.
- **Instrumentation:** Use a Fourier-Transform Infrared (FTIR) spectrometer.

- **Background Measurement:** Record a background spectrum of the empty sample compartment or the pure KBr pellet.
- **Sample Measurement:** Place the sample pellet or film in the spectrometer and acquire the IR spectrum, typically in the range of 4000-400 cm^{-1} .
- **Data Analysis:** Identify the characteristic absorption bands for functional groups. For **Fuscaxanthone C**, expect to see bands corresponding to O-H stretching (around 3450 cm^{-1}), C=O stretching of the xanthone core (around 1640 cm^{-1}), and aromatic C=C stretching (around 1610 and 1580 cm^{-1}).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. 1D NMR (^1H and ^{13}C) experiments identify the different types of protons and carbons, while 2D NMR experiments (e.g., COSY, HSQC, HMBC) reveal the connectivity between them.

Protocol:

- **Sample Preparation:** Dissolve approximately 5-10 mg of **Fuscaxanthone C** in a suitable deuterated solvent (e.g., acetone- d_6 , chloroform- d , or methanol- d_4) in an NMR tube.
- **Instrumentation:** Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
- **Data Acquisition:**
 - ^1H NMR: Acquire a proton spectrum to determine the chemical shifts, coupling constants, and integration of the proton signals.
 - ^{13}C NMR: Acquire a carbon spectrum to identify the chemical shifts of all carbon atoms.
 - 2D NMR:
 - COSY (Correlation Spectroscopy): To identify ^1H - ^1H spin-spin couplings.
 - HSQC (Heteronuclear Single Quantum Coherence): To identify direct ^1H - ^{13}C correlations.

- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ^1H - ^{13}C correlations (over 2-3 bonds), which is crucial for establishing the connectivity of the molecular skeleton.
- Data Analysis: Analyze the spectra to assign all proton and carbon signals and piece together the structure of **Fuscaxanthone C**.[\[6\]](#)

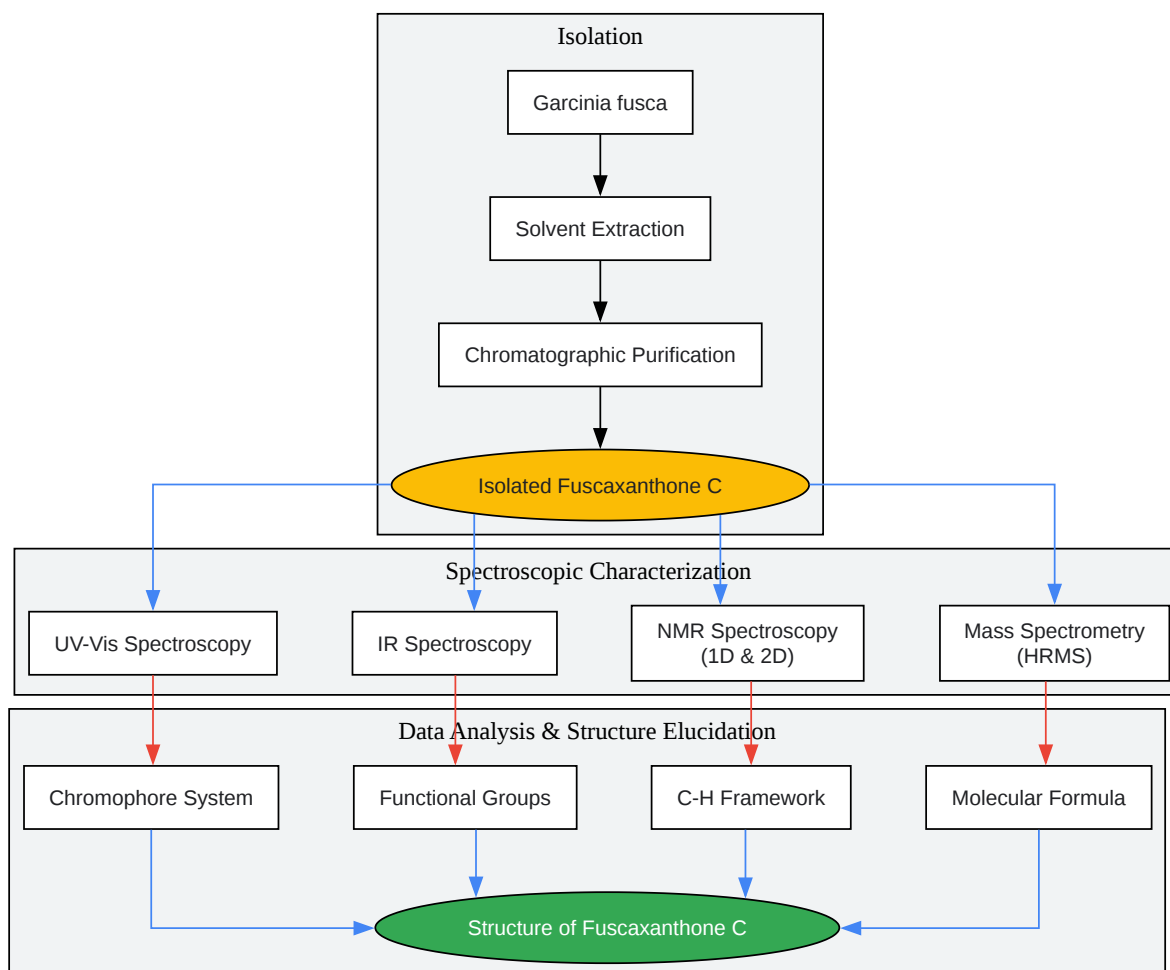
Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements.

Protocol:

- Sample Preparation: Prepare a dilute solution of **Fuscaxanthone C** in a suitable solvent (e.g., methanol, acetonitrile).
- Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB).
- Data Acquisition: Introduce the sample into the mass spectrometer and acquire the mass spectrum. For HRMS, ensure the instrument is properly calibrated to provide high mass accuracy.
- Data Analysis: Determine the m/z of the molecular ion peak (e.g., $[\text{M}+\text{H}]^+$, $[\text{M}+\text{Na}]^+$, or $[\text{M}]^+$). Use the accurate mass from HRMS to calculate the elemental formula.

Visualizations



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Caption: Experimental workflow for the isolation and characterization of **Fuscaxanthone C**.

Caption: Logical workflow for 2D NMR-based structure elucidation of **Fuscaxanthone C**.

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